molecular formula C19H19F3N4O4S B2913069 (E)-4-(N,N-dimethylsulfamoyl)-N-(2-oxo-2-(2-(4-(trifluoromethyl)benzylidene)hydrazinyl)ethyl)benzamide CAS No. 391895-85-5

(E)-4-(N,N-dimethylsulfamoyl)-N-(2-oxo-2-(2-(4-(trifluoromethyl)benzylidene)hydrazinyl)ethyl)benzamide

Cat. No. B2913069
CAS RN: 391895-85-5
M. Wt: 456.44
InChI Key: QNGNVTSFPOFTMD-BHGWPJFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(N,N-dimethylsulfamoyl)-N-(2-oxo-2-(2-(4-(trifluoromethyl)benzylidene)hydrazinyl)ethyl)benzamide is a useful research compound. Its molecular formula is C19H19F3N4O4S and its molecular weight is 456.44. The purity is usually 95%.
BenchChem offers high-quality (E)-4-(N,N-dimethylsulfamoyl)-N-(2-oxo-2-(2-(4-(trifluoromethyl)benzylidene)hydrazinyl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(N,N-dimethylsulfamoyl)-N-(2-oxo-2-(2-(4-(trifluoromethyl)benzylidene)hydrazinyl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

The synthesis and evaluation of derivatives related to this compound have demonstrated significant antimicrobial activity. For instance, the synthesis of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties has shown potent activity against various Gram-negative and Gram-positive bacteria, as well as yeast-like fungi (Hassan, 2013). This suggests potential for developing new antimicrobial agents based on modifications of the core structure of this compound.

Crystal Engineering and Supramolecular Assemblies

Research into the crystal structures of N-acylhydrazone isomers, closely related to the given compound, has contributed to understanding the impact of molecular structure on crystallization and supramolecular assembly (Purandara et al., 2021). The detailed analysis of these structures aids in the design of new materials with specific crystalline properties, which can be applied in various areas such as drug delivery systems, molecular electronics, and photonics.

Synthesis and Characterization of Heterocyclic Compounds

The compound and its derivatives have been used as precursors for the synthesis of a wide range of heterocyclic compounds, exhibiting a variety of biological activities and potential applications in medicinal chemistry. For example, the synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds have been explored, indicating the versatility of this class of compounds in generating biologically active molecules (Sarvaiya et al., 2019).

Insecticidal Activity

Derivatives of the compound have also shown promising insecticidal activity. Research into novel insecticides such as flubendiamide highlights the potential of using structural analogs for controlling lepidopterous pests, underscoring the importance of chemical synthesis in developing new agrochemicals (Tohnishi et al., 2005).

Polymeric Materials

The compound's derivatives have been explored for the synthesis of polyamides and polyimides, contributing to the development of materials with potential applications in the field of non-linear optics and high-performance polymers (Peesapati et al., 1997). These materials offer promising properties such as thermal stability, mechanical strength, and optical clarity, which are valuable in various technological applications.

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-oxo-2-[(2E)-2-[[4-(trifluoromethyl)phenyl]methylidene]hydrazinyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4O4S/c1-26(2)31(29,30)16-9-5-14(6-10-16)18(28)23-12-17(27)25-24-11-13-3-7-15(8-4-13)19(20,21)22/h3-11H,12H2,1-2H3,(H,23,28)(H,25,27)/b24-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGNVTSFPOFTMD-BHGWPJFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(N,N-dimethylsulfamoyl)-N-(2-oxo-2-(2-(4-(trifluoromethyl)benzylidene)hydrazinyl)ethyl)benzamide

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